molecular formula C15H18N6O B5557522 3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine

3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Cat. No. B5557522
M. Wt: 298.34 g/mol
InChI Key: MKMUJRPLYNIFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic amines and employing techniques such as condensation, reductive amination, and cyclization. For instance, a related compound was synthesized using a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, demonstrating the complexity and efficiency of modern synthetic methods (Becerra, Rojas, & Castillo, 2021).

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis and spectroscopic characterization of compounds containing 1,2,4-triazole and pyrazole rings. For instance, the synthesis of Schiff bases tethered 1,2,4-triazole and pyrazole rings has been reported, where these compounds were evaluated for their antioxidant and α-glucosidase inhibitory activities. The study investigated their reactivity using DFT calculations, molecular dynamics simulations, and drug-likeness parameters, revealing significant inhibitory potential and potent antioxidant activity (Pillai et al., 2019).

Antimicrobial Activities

The antimicrobial potential of derivatives of 3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine has been explored in various studies. A series of novel substituted compounds were synthesized to determine their antibacterial and antifungal activities. These studies have demonstrated potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as against mycotoxic strains of fungi, highlighting their potential as therapeutic agents (Raju et al., 2010).

Antiproliferative Properties

Research into the antiproliferative effects of these compounds on cancer cells has also been conducted. Synthesis of N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation against cancer cell lines have shown promising results. These studies have identified compounds with significant cytotoxic activity, offering a foundation for the development of new anticancer therapies (Hassan et al., 2014).

Supramolecular Chemistry and Materials Science

The compound and its derivatives have applications in supramolecular chemistry and materials science. For example, the self-assembly of 4-aryl-1H-pyrazoles into novel platforms for luminescent supramolecular columnar liquid crystals has been explored. These materials exhibit self-assembling properties by H-bonding to give columnar mesophases and display luminescent properties, underscoring their potential in the development of advanced materials for electronic and photonic applications (Moyano et al., 2013).

Corrosion Inhibition

The inhibitory effect of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media has been investigated, revealing that these compounds can serve as efficient corrosion inhibitors. This suggests their potential application in protecting metals from corrosion, which is crucial in various industrial processes (Chetouani et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve further testing its biological activity, studying its pharmacokinetics and pharmacodynamics, and eventually conducting clinical trials .

properties

IUPAC Name

5-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-20(2)15-17-14(18-19-15)12-8-16-21(10-12)9-11-4-6-13(22-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMUJRPLYNIFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=N1)C2=CN(N=C2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.